Cas no 146137-79-3 (4-fluoro-3-formylbenzonitrile)

4-fluoro-3-formylbenzonitrile 化学的及び物理的性質
名前と識別子
-
- 4-Fluoro-3-formylbenzonitrile
- 4-FLUORO-3-FORMYL-BENZONITRILE
- Benzonitrile, 4-fluoro-3-formyl- (9CI)
- 5-Cyano-2-fluorobenzaldehyde
- 3-Cyano-6-fluorobenzaldehyde
- Benzonitrile, 4-fluoro-3-forMyl-
- 2-fluoro-5-cyanobenzaldehyde
- 4-FLUORO-3-FORMYLBENZENECARBONITRILE
- PubChem2897
- KSC494I0B
- 3-Formyl-4-fluorobenzonitrile
- 2-fluoro-5-cyano-benzaldehyde
- AMBZ0431
- QVBHRCAJZGMNFX-UHFFFAOYSA-N
- CL8372
- STL557584
- BBL103774
- 3-CYANO-6-FLUOROBENZALDE
- CS-W018753
- EMETINEHYDROBROMIDE
- J-515365
- AKOS006292955
- FT-0601110
- 4-fluoranyl-3-methanoyl-benzenecarbonitrile
- AB21508
- SY034470
- AM20050406
- SCHEMBL921358
- 146137-79-3
- 5-cyano-2-fluorobenzaldehyde, AldrichCPR
- A3182
- AC-3832
- GS-3401
- DTXSID60447957
- MFCD04974126
- A801339
- DB-007034
- 4-fluoro-3-formylbenzonitrile
-
- MDL: MFCD04974126
- インチ: 1S/C8H4FNO/c9-8-2-1-6(4-10)3-7(8)5-11/h1-3,5H
- InChIKey: QVBHRCAJZGMNFX-UHFFFAOYSA-N
- SMILES: FC1C([H])=C([H])C(C#N)=C([H])C=1C([H])=O
計算された属性
- 精确分子量: 149.02800
- 同位素质量: 149.027691913g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 3
- 重原子数量: 11
- 回転可能化学結合数: 1
- 複雑さ: 196
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 40.9
- XLogP3: 1.2
じっけんとくせい
- 密度みつど: 1.25
- ゆうかいてん: 69-72°C
- Boiling Point: 216℃ at 760 mmHg
- フラッシュポイント: 84.7ºC
- Refractive Index: 1.527
- PSA: 40.86000
- LogP: 1.50988
4-fluoro-3-formylbenzonitrile Security Information
- Signal Word:Warning
- 危害声明: H315; H319; H335
- Warning Statement: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- HazardClass:IRRITANT
- 储存条件:Store at room temperature
4-fluoro-3-formylbenzonitrile 税関データ
- 税関コード:2926909090
- 税関データ:
中国税関コード:
2926909090概要:
2926909090他のニトリル基化合物。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
HS:29269090その他ニトリル機能化合物付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%
4-fluoro-3-formylbenzonitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y0976607-10g |
4-Fluoro-3-formylbenzonitrile |
146137-79-3 | 95% | 10g |
$310 | 2024-08-03 | |
eNovation Chemicals LLC | D951968-25g |
Benzonitrile, 4-fluoro-3-formyl- |
146137-79-3 | 97% | 25g |
$145 | 2024-06-08 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1065646-25g |
4-Fluoro-3-formylbenzonitrile |
146137-79-3 | 98% | 25g |
¥1347 | 2023-04-15 | |
Chemenu | CM157603-5g |
4-Fluoro-3-formylbenzonitrile |
146137-79-3 | 95% | 5g |
$104 | 2021-06-17 | |
Chemenu | CM157603-10g |
4-Fluoro-3-formylbenzonitrile |
146137-79-3 | 95% | 10g |
$182 | 2021-06-17 | |
Chemenu | CM157603-25g |
4-Fluoro-3-formylbenzonitrile |
146137-79-3 | 95% | 25g |
$300 | 2021-06-17 | |
eNovation Chemicals LLC | D656803-10g |
5-CYANO-2-FLUOROBENZALDEHYDE |
146137-79-3 | 97% | 10g |
$300 | 2023-09-03 | |
Apollo Scientific | PC201142-5g |
4-Fluoro-3-formylbenzonitrile |
146137-79-3 | 97+% | 5g |
£19.00 | 2025-03-21 | |
Apollo Scientific | PC201142-25g |
4-Fluoro-3-formylbenzonitrile |
146137-79-3 | 97+% | 25g |
£117.00 | 2025-02-21 | |
abcr | AB222523-25 g |
5-Cyano-2-fluorobenzaldehyde, 96%; . |
146137-79-3 | 96% | 25 g |
€423.70 | 2023-07-20 |
4-fluoro-3-formylbenzonitrile 関連文献
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Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
-
Tongtong Jiang,Naiqiang Yin,Ling Liu,Jiangluqi Song,Qianpeng Huang,Lixin Zhu,Xiaoliang Xu RSC Adv., 2014,4, 23630-23636
-
Barun Mandal,Dipankar Das,Arun Prabhu Rameshbabu,Santanu Dhara,Sagar Pal RSC Adv., 2016,6, 19605-19611
-
4. 3D hierarchical tubular micromotors with highly selective recognition and capture for antibiotics†Xingmei Bing,Xiaolei Zhang,Jia Li,Wenning Yang,Jie Yang J. Mater. Chem. A, 2020,8, 2809-2819
-
Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
-
Damir A. Popov,John M. Luna,Nicholas M. Orchanian,Ralf Haiges,Courtney A. Downes,Smaranda C. Marinescu Dalton Trans., 2018,47, 17450-17460
-
Jun Tian,Kang-Ning Yuan,Wen Liu,Hong-Hong Chang,Xing Li Chem. Commun., 2021,57, 1943-1946
-
Jing Liu,Yuan-Qiang Sun,Hongxing Zhang,Yingying Huo,Yawei Shi,Heping Shi,Wei Guo RSC Adv., 2014,4, 64542-64550
4-fluoro-3-formylbenzonitrileに関する追加情報
4-Fluoro-3-Formylbenzonitrile (CAS No. 146137-79-3): An Overview of Its Synthesis, Properties, and Applications
4-Fluoro-3-formylbenzonitrile (CAS No. 146137-79-3) is a versatile organic compound that has garnered significant attention in the fields of organic synthesis, medicinal chemistry, and materials science. This compound is characterized by its unique functional groups, including a fluorine atom, a formyl group, and a nitrile group, which collectively contribute to its diverse chemical reactivity and potential applications.
The synthesis of 4-fluoro-3-formylbenzonitrile typically involves a multi-step process. One common approach is the Vilsmeier-Haack reaction, where 4-fluorobenzonitrile is treated with phosphorus oxychloride and N,N-dimethylformamide (DMF) to introduce the formyl group. This method has been extensively studied and optimized to achieve high yields and purity. Recent advancements in green chemistry have also led to the development of more environmentally friendly synthetic routes, such as the use of catalytic systems and microwave-assisted reactions.
The physical properties of 4-fluoro-3-formylbenzonitrile are well-documented. It is a white crystalline solid with a melting point of approximately 85°C. The compound is slightly soluble in water but highly soluble in organic solvents such as ethanol, acetone, and dichloromethane. These solubility characteristics make it suitable for various synthetic transformations and analytical techniques.
In terms of chemical reactivity, the presence of the formyl group in 4-fluoro-3-formylbenzonitrile makes it an excellent electrophilic species for nucleophilic addition reactions. This property has been exploited in the synthesis of complex organic molecules, including pharmaceutical intermediates and functional materials. For instance, the formyl group can be readily reduced to an alcohol or oxidized to a carboxylic acid, providing access to a wide range of derivatives.
The nitrile group in 4-fluoro-3-formylbenzonitrile also plays a crucial role in its reactivity. Nitriles are known for their ability to undergo hydrolysis to form carboxylic acids or reduction to primary amines. These transformations are particularly useful in the synthesis of bioactive compounds and drug candidates. Recent studies have shown that the nitrile group can also participate in metal-catalyzed cross-coupling reactions, enabling the construction of complex carbon frameworks.
The fluorine atom in 4-fluoro-3-formylbenzonitrile imparts unique electronic and steric properties to the molecule. Fluorination can significantly alter the physicochemical properties of organic compounds, such as their lipophilicity, metabolic stability, and biological activity. This makes 4-fluoro-3-formylbenzonitrile an attractive building block for the design of novel pharmaceuticals and agrochemicals.
In the field of medicinal chemistry, 4-fluoro-3-formylbenzonitrile has been investigated as a key intermediate in the synthesis of various drug candidates. For example, it has been used in the preparation of selective serotonin reuptake inhibitors (SSRIs), which are widely used for treating depression and anxiety disorders. Additionally, derivatives of this compound have shown promise in inhibiting enzymes involved in cancer progression and neurodegenerative diseases.
Beyond its applications in pharmaceuticals, 4-fluoro-3-formylbenzonitrile has found use in materials science. The presence of multiple functional groups allows for the facile modification and incorporation into polymers and other advanced materials. Recent research has focused on developing functional coatings and adhesives using this compound as a monomer or cross-linking agent.
The environmental impact of 4-fluoro-3-formylbenzonitrile is another area of active research. While it is generally considered safe for laboratory use when proper handling protocols are followed, there is ongoing interest in understanding its biodegradability and potential ecological effects. Green chemistry principles are being applied to minimize any adverse environmental impacts associated with its production and use.
In conclusion, 4-fluoro-3-formylbenzonitrile (CAS No. 146137-79-3) is a multifaceted compound with significant potential across various scientific disciplines. Its unique combination of functional groups offers a wide range of synthetic possibilities and applications in pharmaceuticals, materials science, and beyond. Ongoing research continues to uncover new avenues for its utilization, further solidifying its importance in modern chemistry.
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